molecular formula C27H24ClN3O3 B2494940 1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-28-6

1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2494940
CAS No.: 899920-28-6
M. Wt: 473.96
InChI Key: AZZLMZZFLFQBEN-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24ClN3O3 and its molecular weight is 473.96. The purity is usually 95%.
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Scientific Research Applications

Molecular Reactivity and Synthesis

  • Quinazoline derivatives undergo unique molecular rearrangements when reacted with specific agents such as ethanolamine, leading to the formation of new compounds with potential biological activities. These reactions illustrate the reactivity of quinazoline compounds and their utility in synthesizing novel molecules with diverse chemical structures and potential applications in drug development and other fields of chemistry (Klásek, Lyčka, & Rouchal, 2020).

Synthesis Optimization

  • The synthesis of quinazoline-2,4(1H,3H)-diones has been optimized using green chemistry principles, employing catalytic amounts of cesium carbonate and carbon dioxide. This method highlights the environmentally friendly approaches to synthesizing quinazoline derivatives, which are key intermediates in the production of various pharmaceuticals (Patil, Tambade, Jagtap, & Bhanage, 2008).

Antioxidant Properties

  • Quinolinone derivatives, related to the quinazoline class, have been evaluated for their antioxidant properties in lubricating greases, demonstrating the potential of quinazoline compounds in industrial applications beyond pharmaceuticals. These findings suggest a broader applicability of quinazoline derivatives in materials science (Hussein, Ismail, & El-Adly, 2016).

Computational Studies

  • Advanced computational studies, including vibrational spectroscopic analysis and density functional theory (DFT) methods, have been applied to quinazoline derivatives to understand their chemical properties better. Such studies are crucial for predicting the behavior of these compounds in various chemical environments and for designing new molecules with desired properties (Sebastian et al., 2015).

Novel Synthesis Approaches

  • Innovative synthesis techniques for quinazoline derivatives using ionic liquids as recyclable catalysts have been developed. This approach emphasizes the role of quinazoline compounds in the advancement of green and sustainable chemistry (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3/c28-22-9-5-6-19(16-22)17-31-24-11-4-3-10-23(24)26(33)30(27(31)34)15-13-25(32)29-14-12-20-7-1-2-8-21(20)18-29/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZLMZZFLFQBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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